molecular formula C11H10BrNO2 B8188342 8-Bromo-indolizine-3-carboxylic acid ethyl ester

8-Bromo-indolizine-3-carboxylic acid ethyl ester

Cat. No.: B8188342
M. Wt: 268.11 g/mol
InChI Key: XLUFRMPXHOBVCU-UHFFFAOYSA-N
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Description

8-Bromo-indolizine-3-carboxylic acid ethyl ester is a high-value chemical scaffold designed for research and development in medicinal and agrochemistry. This compound features a fused indolizine core, a structure recognized for its planar, conjugated system that enables effective π-stacking and hydrogen bonding with biological targets . The specific substitution pattern with a bromine atom and an ethyl carboxylate group is of significant interest. The bromine substituent can be utilized to adjust physicochemical properties and enhance binding affinity through its size and potential for halogen bonding, while the ester group serves as a versatile synthetic handle for further chemical transformations or as a key hydrogen-bond acceptor . In medicinal chemistry research, functionalized indolizines have demonstrated promising bioactivity, particularly as potential anticancer agents. Some derivatives have shown inhibitory activity against various human tumor cell lines, including non-small cell lung cancer and glioblastoma, and have exhibited favorable binding affinities at the colchicine-binding site of tubulin in molecular docking studies . Furthermore, indolizine and indole carboxylic acid derivatives are investigated in agrochemical research for their plant growth-regulating properties and potential use as auxin mimic herbicides . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

ethyl 8-bromoindolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-5-9-8(12)4-3-7-13(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUFRMPXHOBVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of the Indolizine Core

Bromination typically occurs at the 8-position of the indolizine ring due to electronic and steric factors. Source highlights the use of brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane or acetonitrile. Reaction temperatures range from 0°C to room temperature to minimize side reactions. For example, NBS in acetonitrile at 25°C achieves 75–80% conversion to the monobrominated product.

Esterification of the Carboxylic Acid Moiety

Following bromination, the carboxylic acid group at the 3-position undergoes esterification with ethanol. Source details an acid-catalyzed esterification protocol using concentrated sulfuric acid or toluenesulfonic acid. The reaction proceeds under reflux conditions (60–85°C) with anhydrous ethanol as both solvent and reactant. A molar ratio of 1:40–100 (acid catalyst to substrate) ensures efficient conversion, yielding the ethyl ester in 85% purity after distillation.

Challenges and Optimizations

Key challenges include:

  • Regioselectivity : Competing bromination at the 1- or 5-positions necessitates careful control of reaction kinetics.

  • Side Reactions : Over-esterification or decarboxylation may occur under prolonged heating, requiring precise temperature modulation.
    Industrial adaptations employ continuous flow reactors to enhance heat transfer and reduce reaction times, improving overall yields to >90%.

1,3-Dipolar Cycloaddition Approach

An alternative route leverages 1,3-dipolar cycloaddition to construct the indolizine ring system pre-functionalized with bromine and ester groups. This method, described in source, offers a convergent synthesis strategy.

Formation of the Pyridinium Ylide

The reaction begins with the generation of a pyridinium ylide from N-phenacylpyridinium bromide (3a) in the presence of potassium carbonate. This ylide serves as the 1,3-dipole, which reacts with electron-deficient dipolarophiles like tetrafluoroethylene to form the indolizine core.

Cycloaddition and Functionalization

In a representative procedure, the ylide reacts with 2-bromo-1,1,2,2-tetrafluoroethylene in acetonitrile at 25°C. The cycloadduct spontaneously aromatizes to yield this compound in 61% yield. This one-pot method eliminates the need for separate bromination and esterification steps, streamlining the synthesis.

Advantages Over Stepwise Methods

  • Atom Economy : Convergent synthesis reduces waste.

  • Regiochemical Control : The dipolarophile’s electronic properties direct bromine to the 8-position.
    However, the limited availability of specialized dipolarophiles and stringent reaction conditions hinder large-scale applications.

Three-Step Synthesis via Malonate Intermediates

Adapted from a patent detailing 8-bromooctanoic acid ethyl ester synthesis, this method applies malonate chemistry to indolizine systems.

Substitution Reaction

1,6-Dibromohexane reacts with diethyl malonate in the presence of a base (e.g., sodium methoxide) to form diethyl 2-(6-bromohexyl)malonate. Optimized conditions (25–70°C, 1:1.2 substrate-to-base ratio) yield the intermediate in 73%.

Ester Hydrolysis and Decarboxylation

The malonate ester undergoes hydrolysis with aqueous sodium hydroxide (25–50°C), followed by decarboxylation at 105–135°C to produce 8-bromooctanoic acid. Acidification and filtration remove byproducts, achieving 85% purity.

Indolizine Ring Formation and Esterification

While the patent focuses on aliphatic systems, analogous steps could apply to indolizines. Cyclization of 8-bromooctanoic acid derivatives with nitrogen-containing precursors (e.g., pyridine) under basic conditions may form the indolizine ring, followed by esterification.

Comparative Analysis of Synthetic Methods

Method Steps Yield Key Advantages Limitations
Multi-Step Bromination2–375–85%Modular, scalableRegioselectivity challenges
1,3-Dipolar Cycloaddition161%Convergent, high regioselectivitySpecialized reagents required
Malonate-Based373–85%Industrial applicabilityIndirect route for indolizines

Chemical Reactions Analysis

Types of Reactions

8-Bromo-indolizine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: Building Block for Complex Molecules

8-Bromo-indolizine-3-carboxylic acid ethyl ester serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its bromine atom enhances reactivity, making it suitable for various substitution reactions that lead to the formation of diverse derivatives .

Research indicates significant biological activities associated with this compound:

  • Antimicrobial Properties: Studies have shown that indolizine derivatives exhibit substantial antimicrobial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) assays indicate effective inhibition of bacterial growth .
  • Anticancer Activity: The compound has been explored for its potential as an anticancer agent. Certain derivatives have been identified as survivin inhibitors, which can promote apoptosis in cancer cells. Structural modifications enhance binding to survivin or similar proteins, indicating a pathway for further drug development .

Material Science and Catalysis

In industrial applications, this compound is utilized in the development of novel materials and catalysts. Its unique structure allows it to participate in catalytic reactions, which can be essential for synthesizing advanced materials .

Case Study 1: Survivin Inhibition

A study demonstrated that analogs of indole could selectively inhibit survivin, leading to enhanced anticancer activity. Modifications to the indole structure were found to significantly improve efficacy against cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of indolizine derivatives against common pathogens, compounds structurally similar to this compound exhibited significant inhibition zones against Candida albicans and Pseudomonas aeruginosa. This highlights the compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 8-Bromo-indolizine-3-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the indolizine ring system play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocycle Variations

(a) Indole vs. Indolizine Derivatives
  • 6-Bromo-1H-indole-3-carboxylic acid ethyl ester (CAS 103858-55-5):

    • Core Structure : Indole (benzene fused to pyrrole).
    • Substituents : Bromine at 6-position, ethyl ester at 3-position.
    • Key Differences : Indole lacks the bicyclic indolizine structure, leading to distinct electronic and steric properties. The bromine position (6 vs. 8) also affects reactivity in cross-coupling reactions .
  • 8-Bromo-indolizine-3-carboxylic acid ethyl ester :

    • Core Structure : Indolizine (pyridine fused to pyrrole).
    • Substituents : Bromine at 8-position, ethyl ester at 3-position.
    • Implications : The indolizine core may enhance aromatic stability and alter π-π stacking interactions compared to indole derivatives.
(b) Quinoline Derivatives
  • 4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester (CAS 1242260-94-1): Core Structure: Quinoline (benzene fused to pyridine). Substituents: Bromine at 4-position, chloro at 8-position, methoxy at 5-position, ethyl ester at 3-position.

Substituent Position and Functional Group Variations

(a) Bromine Position and Additional Groups
Compound Name Core Bromine Position Additional Substituents Key Properties/Applications
This compound Indolizine 8 None Synthetic intermediate; limited data
6-Bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester Indole 6 Bromomethyl, hydroxy, methyl Higher reactivity for nucleophilic substitution; potential antioxidant
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]indole-3-carboxylate Indole 6 Hydroxy, methyl, phenylthio Enhanced lipophilicity; possible CNS activity
(b) Ester Group Variations
  • Methyl vs. Ethyl Esters: 5-Bromo-1H-indazole-3-carboxylic acid methyl ester: Methyl esters generally exhibit lower lipophilicity compared to ethyl esters, affecting metabolic stability and bioavailability . Myristic Acid Ethyl Ester (CAS 124-06-1): Non-polar solvent and lipid model; highlights how ethyl esters enhance hydrophobicity in non-aromatic systems .

Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight Rf (TLC) $ ^1H $ NMR Shifts (Key Signals)
This compound C${11}$H${10}$BrNO$_2$ 268.11 g/mol N/A Expected δ 1.3 (t, CH$3$), 4.3 (q, OCH$2$)
6-Bromo-1H-indole-3-carboxylic acid ethyl ester C${11}$H${10}$BrNO$_2$ 268.11 g/mol 0.30 (70:30 EtOAc:Hex) δ 6.80 (m, aromatic), 4.51 (t, OCH$_2$)
4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester C${13}$H${11}$BrClNO$_3$ 344.59 g/mol N/A δ 3.9 (s, OCH$3$), 1.4 (t, CH$3$)

Biological Activity

8-Bromo-indolizine-3-carboxylic acid ethyl ester is a chemical compound characterized by its unique indolizine structure, which includes a bromine atom at the 8th position and an ethyl ester group at the 3rd position. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C11H10BrNO2
  • IUPAC Name : Ethyl 8-bromoindolizine-3-carboxylate
  • Physical Form : Brown solid
  • Purity : 96%

The biological activity of this compound is attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, which may lead to inhibition or activation of specific biological pathways. For instance, it has been shown to inhibit vascular endothelial growth factor (VEGF) and interact synergistically with neuropilin-1 (NRP1) .

Antimicrobial Activity

Research indicates that indolizine derivatives exhibit significant antimicrobial properties. A study demonstrated that various indolizine compounds, including derivatives similar to this compound, showed effectiveness against a range of bacterial strains .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Similar indolizine derivativeS. aureus10 µg/mL

Anticancer Activity

The anticancer potential of indolizine derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
KNS42 (Glioblastoma)9.06
DAOY (Medulloblastoma)4.34
AT/RT (Atypical Teratoid/Rhabdoid Tumor)8.25

A comprehensive study found that compounds similar to this compound demonstrated significant inhibitory activities against tumor cell viability and proliferation.

Study on COX-2 Inhibition

A recent study investigated the COX-2 inhibitory activity of indolizine derivatives, including this compound. The findings suggested that this compound could serve as a scaffold for developing potent COX-2 inhibitors, which are crucial in managing inflammation and pain .

Evaluation Against Malignant Tumors

In another study focused on glioblastoma cells, several indole derivatives were synthesized and evaluated for their antiproliferative activities. The results indicated that modifications in the structure significantly impacted their efficacy against malignant cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-bromo-indolizine-3-carboxylic acid ethyl ester, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using PEG-400/DMF (2:1) as a solvent system. Key steps include dissolving precursors (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) with CuI and alkynes, stirring for 12–24 hours, and purifying via flash column chromatography (70:30 EtOAc/hexanes). Yield improvements (up to 50%) are achieved by optimizing stoichiometry (1.3 equivalents of alkyne) and removing residual DMF under vacuum at 90°C .

Q. How should researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of 1H^1H NMR (e.g., δ 6.80–7.20 ppm for aromatic protons), 13C^{13}C NMR (e.g., δ 110–118 ppm for indole carbons), and HRMS (e.g., [M+H]+^+ at m/z 427.0757). TLC (Rf_f 0.22–0.30 in EtOAc/hexanes) confirms purity, while elemental analysis ensures stoichiometric accuracy .

Q. What are standard protocols for evaluating the solubility and stability of this compound in biological assays?

  • Methodological Answer : Solubility is assessed in DMSO/PBS mixtures (e.g., 10% DMSO), followed by dynamic light scattering (DLS) to detect aggregation. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–48 hours. Structural modifications, such as adding diethylamino groups, can enhance aqueous solubility .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for receptor targeting?

  • Methodological Answer : Synthesize analogs with variations at the bromine position (e.g., 6-bromo vs. 5-bromo) or ester groups (e.g., methyl vs. ethyl). Test affinity for targets like GABA(A) or 5-HT receptors using radioligand binding assays. Computational docking (e.g., AutoDock Vina) predicts binding modes, validated via mutagenesis studies on receptor hotspots .

Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., cAMP modulation vs. serotonin receptor antagonism)?

  • Methodological Answer : Cross-validate assays using orthogonal methods:

  • cAMP assays : Use ELISA or BRET-based biosensors in HEK293 cells expressing PKA reporters.
  • Receptor profiling : Perform calcium flux assays (FLIPR) or β-arrestin recruitment (PathHunter) for 5-HT receptors.
    Control for off-target effects via knockout cell lines or selective inhibitors .

Q. How can microwave-assisted synthesis improve the efficiency of functionalizing the indolizine core?

  • Methodological Answer : Microwave irradiation (140°C, 60 min) accelerates cyclization steps, reducing reaction times from hours to minutes. For example, LiOH-mediated hydrolysis of ethyl esters to carboxylic acids (THF/EtOH/H2 _2O) under microwave conditions achieves >90% conversion. Monitor reaction progress in real-time using inline IR spectroscopy .

Q. What advanced spectral techniques are recommended for characterizing reactive intermediates in indolizine synthesis?

  • Methodological Answer : Use 15N^{15}N-labeled reagents for 1H^1H-15N^{15}N HMBC NMR to track nitrogenous intermediates. For unstable intermediates (e.g., azides), employ low-temperature 13C^{13}C NMR (−40°C) or in-situ FTIR with a diamond ATR probe to monitor nitrile or carbonyl stretches .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported yields for CuAAC reactions (e.g., 46% vs. 50%)?

  • Methodological Answer : Systematically vary parameters:

  • Catalyst loading : Test 5–20 mol% CuI.
  • Solvent polarity : Compare PEG-400/DMF vs. TBTA/CH3 _3CN.
  • Purification : Evaluate silica gel vs. Sephadex LH-20 columns.
    Use Design of Experiments (DoE) software (e.g., JMP) to identify critical factors and optimize reproducibility .

Tables of Key Data

Synthetic Parameter Optimal Condition Impact on Yield Reference
CuI Loading10 mol%Maximizes cycloaddition
Reaction Time12–24 hoursBalances conversion/purity
Purification Solvent70:30 EtOAc/hexanesRf_f = 0.22–0.30
Biological Assay Key Readout Validation Method Reference
GABA(A) ActivationCl^- influx (patch-clamp)PTX-sensitive currents
5-HT2A_{2A} AntagonismIP1 accumulation (HTRF)Ketanserin competition

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